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Introduction

Platinum-based chemotherapeutic agents, such as cisplatin, are a cornerstone in the treatment
of various solid tumors. Their primary mechanism of action involves the formation of DNA
adducts, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However,
intrinsic and acquired resistance to cisplatin remains a significant clinical challenge. The
phosphatidylinositol 3-kinase (PI13K)/AKT signaling pathway is a critical regulator of cell
survival, proliferation, and metabolism. Its aberrant activation is a frequent event in many
cancers and is implicated in chemoresistance.

Buparlisib, also known as BKM120, is a potent oral pan-class | PI3K inhibitor. By blocking the
PISK/AKT pathway, Buparlisib can inhibit tumor growth and, significantly, re-sensitize cancer
cells to conventional chemotherapeutic agents. Preclinical and clinical studies have explored
the synergistic effects of combining Buparlisib with cisplatin. This combination therapy aims to
enhance the cytotoxic effects of cisplatin by concurrently inhibiting the pro-survival signals
mediated by the PI3K pathway. These notes provide detailed protocols for in vitro and in vivo
studies to evaluate the efficacy of Buparlisib and cisplatin combination therapy.
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In Vitro Efficacy of Buparlisib and Cisplatin Combination

The following tables summarize quantitative data from studies on the combination of Buparlisib
(BKM120) and cisplatin in various cancer cell lines.

Table 1: Cell Viability (IC50) Data

Cell Line Drug IC50 (pM) Combination Effect
o Synergistic with
A549 (NSCLC) Buparlisib 3.95 i i
Cisplatin
Cisplatin Not Specified
o Concentration- Sensitizes cells to
SW480 (Colorectal) Buparlisib ) ]
dependent decrease Cisplatin
Cisplatin Not Specified

Table 2: Apoptosis and Cell Cycle Analysis in A549 Cells

% of Apoptotic Cells
Treatment . . Cell Cycle Arrest
(Annexin-V Positive)

Control Baseline

Buparlisib Modest Increase G1 Phase
Cisplatin Moderate Increase Not Specified
Buparlisib + Cisplatin Significant Increase G1 Phase

Table 3: Gene Expression Changes in A549 Cells (Combination Therapy)
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Gene Regulation Function

Bcl-2 Down-regulated Anti-apoptotic
BAD Up-regulated Pro-apoptotic
BAX Up-regulated Pro-apoptotic

P21 Up-regulated Cell cycle inhibitor
FOX04 Up-regulated Tumor suppressor

Signaling Pathway and Experimental Workflow
PI3K/AKT Signaling Pathway Inhibition

The diagram below illustrates the mechanism of action for the Buparlisib and cisplatin
combination therapy. Buparlisib inhibits PI3K, preventing the phosphorylation of AKT. This
inhibition, combined with cisplatin-induced DNA damage, leads to enhanced apoptosis.

Caption: PI3K/AKT signaling pathway and points of inhibition by Buparlisib and Cisplatin.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for the in vitro evaluation of Buparlisib and

cisplatin combination therapy.

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15291636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Start: Cancer Cell Culture

Treat cells with:
- Buparlisib (BKM120)
- Cisplatin
- Combination
- Control (DMSO)

In Vi¢0 Assays

Cell Viability Assay < Apoptosis Assay 'Y Western Blot Analysis
(e.g., MTT) (e.g., Annexin V/PI Staining) (p-AKT, Cleaved PARP)

y

Data Analysis and <
Synergy Calculation

Conclusion on Efficacy

Click to download full resolution via product page
Caption: A standard workflow for in vitro analysis of combination drug efficacy.

Experimental Protocols
Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Buparlisib and cisplatin, alone and in
combination, and to calculate the Combination Index (CI).

Materials:
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e Cancer cell line (e.g., A549)

e 96-well plates

o Complete culture medium (e.g., RPMI-1640 with 10% FBS)

o Buparlisib (BKM120) stock solution (in DMSO)

 Cisplatin stock solution (in 0.9% NacCl)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO

e Microplate reader

Protocol:

e Seed cells in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere
overnight.

» Prepare serial dilutions of Buparlisib and cisplatin in complete culture medium.

o Treat cells with varying concentrations of Buparlisib alone, cisplatin alone, or the combination
of both. Include a vehicle control (DMSO).

 Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO:2 incubator.

e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Aspirate the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the control and determine the IC50 values
for each treatment.
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» Use software such as CompuSyn to calculate the Combination Index (Cl), where Cl < 1
indicates synergy.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Buparlisib and cisplatin combination
therapy.

Materials:

6-well plates

Treated cells (as described in the MTT assay protocol)

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Protocol:

Seed cells in 6-well plates and treat with Buparlisib, cisplatin, or the combination at
predetermined concentrations (e.g., IC50 values) for 48 hours.

e Harvest the cells by trypsinization and wash twice with ice-cold PBS.
e Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10° cells/mL.

e Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide (PI) to 100 pL of the cell
suspension.

 Incubate the cells for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/Pl-negative cells
are considered early apoptotic, while double-positive cells are late apoptotic.

Western Blot Analysis of PIBK/AKT Pathway

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15291636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Objective: To assess the effect of Buparlisib and cisplatin on the phosphorylation of key

proteins in the PISK/AKT signaling pathway.

Materials:

6-well plates

Treated cells

RIPA lysis buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-cleaved PARP, anti-GAPDH)
HRP-conjugated secondary antibodies

ECL detection reagent

Imaging system

Protocol:

Treat cells in 6-well plates as described previously for 24-48 hours.

Lyse the cells in RIPA buffer on ice and quantify the protein concentration using a BCA
assay.

Denature 20-30 ug of protein per sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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e Block the membrane for 1 hour at room temperature.
e Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.

» Detect the protein bands using an ECL reagent and an imaging system.

o Normalize the levels of phosphorylated proteins to their total protein counterparts and the
loading control (GAPDH).

In Vivo Xenograft Model Protocol

Objective: To evaluate the in vivo anti-tumor efficacy of Buparlisib and cisplatin combination
therapy.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line for implantation (e.g., A549)

Matrigel (optional)

Buparlisib formulation for oral gavage

Cisplatin formulation for intraperitoneal (IP) injection

Calipers for tumor measurement
Protocol:

e Subcutaneously inject 2-5 x 10°¢ cancer cells (resuspended in PBS or a Matrigel mixture) into
the flank of each mouse.

e Monitor tumor growth regularly. When tumors reach a volume of approximately 100-150
mm3, randomize the mice into treatment groups (e.g., Vehicle control, Buparlisib alone,
Cisplatin alone, Combination).
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» Administer Buparlisib daily via oral gavage (e.g., 30-50 mg/kg).
» Administer cisplatin via IP injection on a specified schedule (e.g., 3-5 mg/kg, once weekly).

o Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice
as a measure of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., immunohistochemistry for p-AKT).

o Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle
control.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the
conditions for their specific cell lines, reagents, and experimental setup. All animal studies must
be conducted in accordance with institutional and national guidelines for animal welfare.

 To cite this document: BenchChem. [Application Notes and Protocols: BKM-570
(Buparlisib/BKM120) and Cisplatin Combination Therapy]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b15291636#bkm-570-and-cisplatin-
combination-therapy-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15291636#bkm-570-and-cisplatin-combination-therapy-protocol
https://www.benchchem.com/product/b15291636#bkm-570-and-cisplatin-combination-therapy-protocol
https://www.benchchem.com/product/b15291636#bkm-570-and-cisplatin-combination-therapy-protocol
https://www.benchchem.com/product/b15291636#bkm-570-and-cisplatin-combination-therapy-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15291636?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15291636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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